6-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile
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Overview
Description
6-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyridine ring, and a nitrile group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-4-pyridinemethanol with piperidine under specific conditions to form an intermediate. This intermediate is then reacted with 2-chloropyridine-3-carbonitrile to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of electrophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-pyridinemethanol: A precursor in the synthesis of the target compound.
2-Chloropyridine-3-carbonitrile: Another precursor used in the synthesis.
Piperidine: A common structural motif in many organic compounds.
Uniqueness
6-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile is unique due to its combination of functional groups and structural features. The presence of both pyridine and piperidine rings, along with the nitrile group, provides a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-14-10-17(7-8-20-14)23-13-15-4-3-9-22(12-15)18-6-2-5-16(11-19)21-18/h2,5-8,10,15H,3-4,9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOVWMHFEGZOMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C3=CC=CC(=N3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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